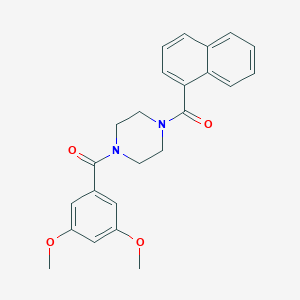
1-(3,5-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine (NPP), is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NPP belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.
Mécanisme D'action
NPP acts on the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, and immune function. NPP binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules. This results in the analgesic, anti-inflammatory, and anti-cancer effects observed in studies.
Biochemical and Physiological Effects:
NPP has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. In addition, NPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPP in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using NPP is its potential toxicity and side effects. Careful dosing and safety precautions must be taken when using NPP in experiments.
Orientations Futures
There are many potential future directions for research on NPP. One area of interest is the development of new drugs based on the structure of NPP for the treatment of various diseases. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Further research is also needed to determine the safety and efficacy of NPP in humans. Overall, NPP is a promising compound with potential applications in medicinal chemistry and the study of the endocannabinoid system.
Méthodes De Synthèse
The synthesis of NPP involves the reaction of 1-naphthylpiperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of NPP.
Applications De Recherche Scientifique
NPP has been studied for its potential applications in medicinal chemistry. It has been shown to have affinity for the CB1 and CB2 receptors, which are targets for natural cannabinoids in the body. NPP has also been shown to have analgesic, anti-inflammatory, and anti-cancer properties. These properties make NPP a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C24H24N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H24N2O4/c1-29-19-14-18(15-20(16-19)30-2)23(27)25-10-12-26(13-11-25)24(28)22-9-5-7-17-6-3-4-8-21(17)22/h3-9,14-16H,10-13H2,1-2H3 |
Clé InChI |
RWQIFUIFJLOZJM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)


![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)






